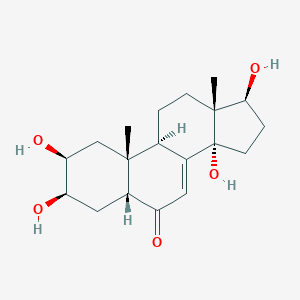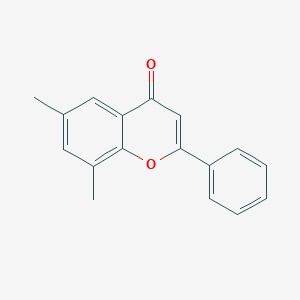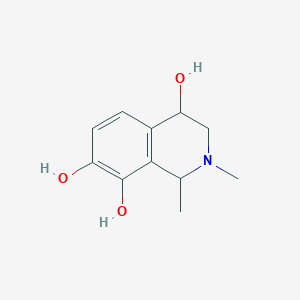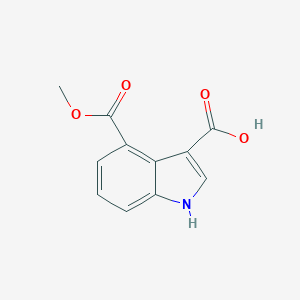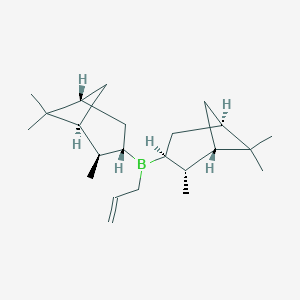
Myristyl salicylate
Vue d'ensemble
Description
Myristyl salicylate is an ester of salicylic acid and myristyl alcohol. It is a compound commonly used in cosmetic formulations due to its skin-conditioning properties. This compound is known for its ability to enhance the penetration of other active ingredients into the skin, making it a valuable component in various skincare products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Myristyl salicylate is typically synthesized through an esterification reaction between salicylic acid and myristyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Salicylic Acid+Myristyl Alcohol→Myristyl Salicylate+Water
The reaction mixture is heated to a temperature of around 150°C to 160°C for several hours to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. After the reaction, the product is subjected to purification steps, including distillation and filtration, to remove any impurities and obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Myristyl salicylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into salicylic acid and myristyl alcohol.
Oxidation: this compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Salicylic acid and myristyl alcohol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: New esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Myristyl salicylate has several scientific research applications, including:
Cosmetic Industry: Used as a skin-conditioning agent and penetration enhancer in various skincare products.
Pharmaceuticals: Investigated for its potential to enhance the delivery of active pharmaceutical ingredients through the skin.
Chemical Research: Studied for its reactivity and potential use in the synthesis of other compounds.
Mécanisme D'action
Myristyl salicylate exerts its effects primarily through its ability to enhance the penetration of other active ingredients into the skin. The ester group in this compound interacts with the lipid bilayer of the skin, increasing its permeability. This allows other active ingredients to penetrate deeper into the skin, enhancing their efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylhexyl salicylate: Another ester of salicylic acid used in sunscreens and skincare products.
Methyl salicylate:
Butyloctyl salicylate: Used as a skin-conditioning agent in cosmetics.
Uniqueness
Myristyl salicylate is unique due to its long myristyl chain, which provides excellent skin-conditioning properties and enhances the penetration of other active ingredients. This makes it particularly valuable in formulations where deep skin penetration is desired.
Propriétés
IUPAC Name |
tetradecyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-24-21(23)19-16-13-14-17-20(19)22/h13-14,16-17,22H,2-12,15,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYFNVDTVZKNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173334 | |
| Record name | Myristyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19666-17-2 | |
| Record name | Myristyl salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYRISTYL SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7N453V88S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)




